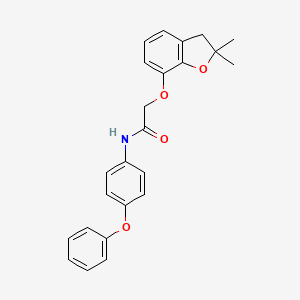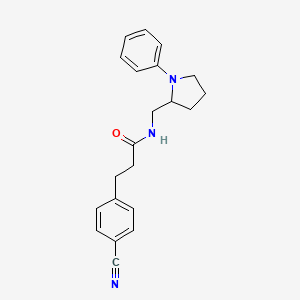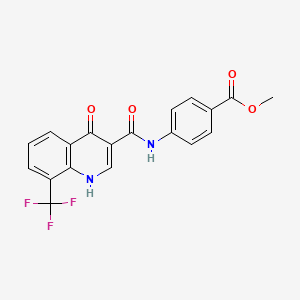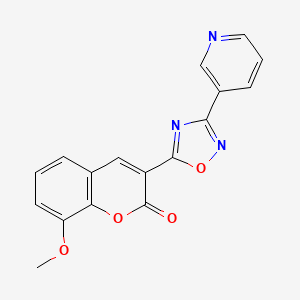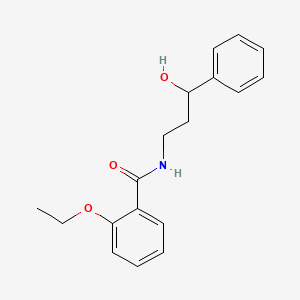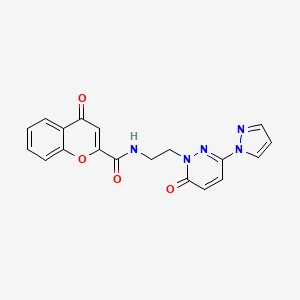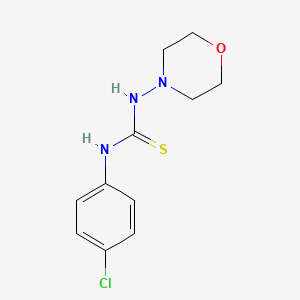
1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea is a chemical compound that is part of a broader class of thioureas, which are known for their various applications in medicinal chemistry and as corrosion inhibitors. The compound features a 4-chlorophenyl group and a morpholine moiety, which are common structural elements in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related thiourea compounds typically involves the reaction of an amine with an isothiocyanate or the use of the Mannich reaction, as seen in the synthesis of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . Another method includes the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . These methods are indicative of the potential synthetic routes that could be employed for the synthesis of 1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the molecular geometry, hydrogen bonding, and crystal packing of the compound. For instance, 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea was found to crystallize in the monoclinic space group with a strong intramolecular hydrogen bond of the type N–H...O .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their functional groups. They can act as ligands in coordination chemistry, form hydrogen bonds in crystal structures, and undergo nucleophilic addition reactions . The presence of the morpholine ring can also influence the reactivity and interaction of the compound with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and chemical stability, are influenced by their molecular structure. The presence of substituents like the 4-chlorophenyl group and the morpholine moiety can affect these properties. The spectroscopic data, including IR and NMR spectra, provide insights into the bond vibrations and chemical shifts that are characteristic of the compound's functional groups .
Relevant Case Studies
Thiourea derivatives have been studied for their potential applications in various fields. For example, 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea was investigated for its corrosion inhibition properties on mild steel in hydrochloric acid medium . Another study explored the antinociceptive effects of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice, demonstrating the potential of these compounds in pain management . These studies highlight the diverse applications of thiourea derivatives in both industrial and pharmaceutical contexts.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c12-9-1-3-10(4-2-9)13-11(17)14-15-5-7-16-8-6-15/h1-4H,5-8H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESCXAZEMEGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)
![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)
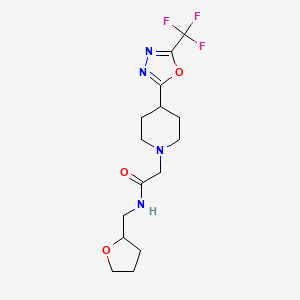

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)
amine](/img/structure/B2552872.png)
